Hastatoside
Overview
Description
Hastatoside is an iridoid glycoside that is primarily isolated from the plant Verbena officinalis. It is known for its various biological activities, including sleep-promoting, antioxidant, and hepatoprotective properties . This compound has been traditionally used in herbal remedies for treating insomnia and other nervous conditions .
Mechanism of Action
Target of Action
Hastatoside, an iridoid glycoside isolated from Verbena officinalis, primarily targets the sleep-wake cycle in the body . It has been found to have a significant impact on non-rapid eye movement (NREM) sleep . Additionally, it has been suggested that this compound may have a regulatory role on immune cell functions, specifically on natural killer (NK) cells .
Mode of Action
This compound interacts with its targets to promote sleep. After oral administration, this compound increases the total time of NREM sleep during a 9-hour period . This increase in sleep time occurs with a lag time of about 3-5 hours after administration . The exact molecular interaction between this compound and its targets is still under investigation.
Biochemical Pathways
It is known that this compound influences the sleep-wake cycle, suggesting an impact on the neurological pathways associated with sleep regulation
Pharmacokinetics
Studies have shown that this compound can increase nrem sleep for a period of 9 hours following oral administration . This suggests that this compound is absorbed and distributed in the body in a manner that allows it to exert its sleep-promoting effects.
Result of Action
The primary result of this compound’s action is an increase in NREM sleep . This compound increases the total time of NREM sleep by 81% during a 9-hour period . This increase in sleep time is accompanied by an increase in delta activity during NREM sleep , which is associated with deep, restorative sleep.
Action Environment
The environment in which this compound exerts its effects can influence its action, efficacy, and stability. It is known that this compound is isolated from Verbena officinalis , suggesting that the plant’s growth conditions could potentially influence the compound’s properties
Biochemical Analysis
Biochemical Properties
Hastatoside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes . This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This interaction is significant as it influences various signaling pathways and cellular functions.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been found to attenuate carbon tetrachloride-induced liver fibrosis by targeting GSK-3β . In hepatic stellate cells, this compound inhibits proliferation and activation by decreasing the expression levels of cyclin D1 and c-Myc . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This inhibition prevents the activation and proliferation of hepatic stellate cells, thereby preventing the development of liver fibrosis . The molecular docking results further support the binding of this compound to GSK-3β .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in preventing carbon tetrachloride-induced liver injury and histological damage . Over time, it inhibits the upregulation of α-SMA and Col1α1 levels in a mouse hepatic fibrosis model . These findings suggest that this compound maintains its therapeutic effects over extended periods in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice with carbon tetrachloride-induced hepatic fibrosis, this compound prevented liver injury and histological damage at specific dosages
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. It is metabolized in the liver, where it exerts its hepatoprotective effects by targeting GSK-3β . The metabolic pathways of this compound also involve its conversion into active metabolites that contribute to its therapeutic properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is localized in specific cellular compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of this compound direct it to these compartments, influencing its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hastatoside can be synthesized through the extraction from Verbena officinalis. The extraction process typically involves solvent extraction methods such as using methanol, ethanol, or dimethyl sulfoxide (DMSO) . The structure and absolute configuration of this compound have been determined by spectroscopic methods, and it has been correlated chemically with verbenalin and the lactone .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Verbena officinalis using advanced techniques like ultrasonic extraction and microwave-assisted extraction. These methods enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hastatoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which may have altered biological activities and properties .
Scientific Research Applications
Hastatoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Verbenalin: Another iridoid glycoside found in Verbena officinalis, known for its sleep-promoting and hepatoprotective properties.
Verbascoside: A phenylpropanoid glycoside with anti-inflammatory properties.
Uniqueness of Hastatoside
This compound is unique due to its specific combination of sleep-promoting, antioxidant, and hepatoprotective activities. While similar compounds like verbenalin and verbascoside share some of these properties, this compound’s distinct molecular structure and effects on non-rapid eye movement sleep set it apart .
Properties
IUPAC Name |
methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZVXHGUJJPSME-CZMSZWGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904209 | |
Record name | Hastatoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-24-5 | |
Record name | Hastatoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hastatoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HASTATOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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